molecular formula C65H106O32 B1139210 Macranthoidin B CAS No. 136849-88-2

Macranthoidin B

Cat. No. B1139210
M. Wt: 1399.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Macranthoidin B, due to its complex molecular structure, has not been directly synthesized in the literature reviewed. However, studies on similar bioactive saponins suggest that their extraction from natural sources, followed by purification, is the primary method of obtaining these compounds. The pharmacokinetic profiles of macranthoidin B and related saponins, such as macranthoidin A and dipsacoside B, have been explored using advanced analytical methods like liquid chromatography-mass spectrometry, indicating the compound's stability and bioavailability in biological systems (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of macranthoidin B is characterized by its saponin skeleton, which is crucial for its bioactivity. While specific studies on the molecular structure analysis of macranthoidin B are not directly available, the general structure of hederagenin saponins includes a steroidal framework that is essential for their interaction with biological targets. The detailed structure-function relationships are often elucidated through spectroscopic methods and molecular modeling.

Chemical Reactions and Properties

Macranthoidin B's chemical properties, such as its reactivity and stability, are influenced by its saponin structure. Saponins are known for their surfactant properties, which contribute to their ability to interact with biological membranes. The compound's activity, including its anti-tumor effects, is partly attributed to these chemical properties, which enable it to induce apoptosis and affect cell proliferation through mitochondrial pathways (Wang et al., 2009).

Physical Properties Analysis

The physical properties of macranthoidin B, such as solubility and crystallinity, are crucial for its formulation and delivery as a potential therapeutic agent. These properties are typically assessed through pharmacokinetic studies and help in understanding the compound's behavior in biological systems. For instance, the solubility of macranthoidin B in aqueous and organic solvents can affect its absorption and bioavailability in vivo.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of macranthoidin B with other molecules are key factors in its biological efficacy. Its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells is a direct result of its chemical properties. The modulation of key metabolic pathways by macranthoidin B, leading to enhanced ROS generation and cytotoxicity, highlights its potential as a chemotherapeutic agent (Fan et al., 2018).

Scientific Research Applications

  • Pharmacokinetics : Chen et al. (2009) developed a liquid chromatography-mass spectrometry method for analyzing Macranthoidin B in rat plasma, which was used to investigate its pharmacokinetic profile following oral administration. This study is crucial for understanding the absorption and distribution of Macranthoidin B in the body (Chen et al., 2009).

  • Anticancer Properties in Colorectal Cancer : A study by Fan et al. (2018) demonstrated that Macranthoidin B can enhance ROS generation and induce cytotoxicity and apoptosis in colorectal cancer cells. This finding suggests its potential as an anticancer agent (Fan et al., 2018).

  • Anti-tumor Saponins in Lonicera macranthoides : Liu et al. (2018) identified Macranthoidin B as one of the anti-tumor saponins in Lonicera macranthoides. Their research included the isolation and evaluation of saponins for their cytotoxic activities against tumor cell lines (Liu et al., 2018).

  • Apoptosis and Autophagy in Ovarian Cancer Cells : Shan et al. (2016) found that Macranthoidin B induces apoptosis and autophagy in human ovarian cancer cells through the accumulation of reactive oxygen species. This study provides insights into the mechanisms by which Macranthoidin B exerts its anticancer effects (Shan et al., 2016).

  • Antitumor Effect and Apoptosis Induction : Wang et al. (2009) also explored Macranthoidin B's antitumor effect, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo (Wang et al., 2009).

Safety And Hazards

Macranthoidin B is not for human or veterinary use . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes .

Future Directions

The future directions of Macranthoidin B research could involve further investigation into its mechanism of action, particularly its role in inducing ROS-mediated apoptosis in cancer cells . Additionally, more research could be conducted to explore its potential therapeutic applications in cancer treatment .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKINZCVTEPSBCI-ZBXZRPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macranthoidin B

CAS RN

136849-88-2
Record name Macranthoidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MACRANTHOIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
X Fan, J Rao, Z Zhang, D Li, W Cui, J Zhang… - Cellular Physiology and …, 2018 - karger.com
Background/Aims: Induction of oxidative stress and reactive oxygen species (ROS) mediated-apoptosis have been utilized as effective strategies in anticancer therapy. Macranthoidin B …
Number of citations: 9 karger.com
CY Chen, LW Qi, L Yi, P Li, XD Wen - Journal of Chromatography B, 2009 - Elsevier
… The mixture of stock standard solution containing macranthoidin B (1.24 mg/mL), … in the ranges of 0.0309–12.4 μg/mL for macranthoidin B, 0.0243–9.7 μg/mL for macranthoidin A, 0.0286…
Number of citations: 30 www.sciencedirect.com
S Tan, Q Liu, J Yang, J Cai, M Yu, Y Ji - Biological Trace Element …, 2023 - Springer
… The aim of this study was to investigate the role of selenoproteins in Macranthoidin B (MB) with regard to the inhibition of hepa1-6 cell proliferation. The CCK8 method was used to …
Number of citations: 3 link.springer.com
LU Fenglai, WEI Huan, W Lei… - Agricultural Science …, 2016 - search.ebscohost.com
… macranthoidin B and dipsacoside B from Flos Lonicerae. [Method] HP 20 and HP SS macroporous resin were applied to separate and purify macranthoidin B … pure macranthoidin B …
Number of citations: 1 search.ebscohost.com
X GU, Z CHEN, Q CHEN, W LI, J MIAO… - Chinese Journal of …, 2011 - ingentaconnect.com
Objective: To establish a new analysis method for the determination of three analytes,namely chlorogenic aicd,macranthoidin B and dipsacoside B in Flos Lonicerae,a commonly used …
Number of citations: 3 www.ingentaconnect.com
XY Chai, SL Li, P Li - Journal of Chromatography A, 2005 - Elsevier
… determination of seven major saponins, namely macranthoidin B (1), macranthoidin A (2), … On the other hand, macranthoidin B was found to be the major saponin with the content …
Number of citations: 151 www.sciencedirect.com
FY WU - Chinese Traditional and Herbal Drugs, 2014 - pesquisa.bvsalud.org
… Macranthoidin B and dipsacoside B were not detected. But in L. macranthoides, there were few leafy bracts and glandular hairs, and macranthoidin B and dipsacoside B were detected. …
Number of citations: 4 pesquisa.bvsalud.org
LU Fenglai, H Jiang, C Yueyuan… - Agricultural Science …, 2016 - search.ebscohost.com
… amount of macranthoidin B and … macranthoidin B and dipsacoside B with an ESLD detector as chlorogenic acid has an absorption band in the ultraviolet range while macranthoidin B …
Number of citations: 2 search.ebscohost.com
XH Yao, YH Kuang, YF Zhang, XY Zhang - Journal of Guangdong …, 2016 - cabdirect.org
… , macranthoidin B and … macranthoidin B and dipsacoside B. The injection volume was 8 µL. Results: Significant difference was observed in contents of chlorogenic acid, macranthoidin B …
Number of citations: 0 www.cabdirect.org
Y Wang, Y He, Z Dai, S Ma - Die Pharmazie-An International …, 2016 - ingentaconnect.com
… for the determination of five major saponins (macranthoidin B, macranthoidin A, dipsacoside B, … and determination of five saponins (macranthoidin B, macranthoidin A, dipsacoside B, …
Number of citations: 3 www.ingentaconnect.com

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